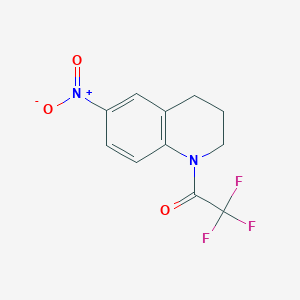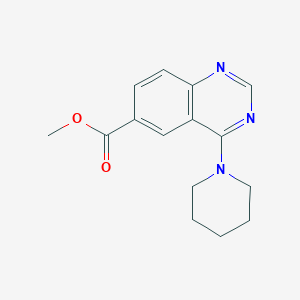
5-Chloro-N-(2,6-difluorophenyl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cloro-N-(2,6-difluorofenil)pirazina-2-carboxamida es un compuesto químico que pertenece a la clase de los derivados de pirazina. Los derivados de pirazina son conocidos por sus diversas actividades farmacológicas, incluyendo propiedades antibacterianas, antifúngicas y anticancerígenas
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 5-Cloro-N-(2,6-difluorofenil)pirazina-2-carboxamida típicamente involucra la reacción del ácido 5-cloropirazina-2-carboxílico con 2,6-difluoroanilina. La reacción se lleva a cabo en presencia de un agente de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) y un catalizador como 4-dimetilaminopiridina (DMAP) en un solvente orgánico como diclorometano .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares pero a una escala mayor. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto con alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
5-Cloro-N-(2,6-difluorofenil)pirazina-2-carboxamida se somete a diversas reacciones químicas, incluyendo:
Reacciones de Sustitución: El átomo de cloro en el anillo de pirazina puede ser sustituido por otros nucleófilos.
Reacciones de Oxidación y Reducción: El compuesto puede sufrir oxidación y reducción bajo condiciones específicas.
Reacciones de Acoplamiento: Puede participar en reacciones de acoplamiento para formar moléculas más complejas.
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Los reactivos comunes incluyen nucleófilos como aminas y tioles.
Reacciones de Oxidación: Agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reacciones de Reducción: Agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución con aminas pueden producir varios derivados de amida, mientras que las reacciones de oxidación pueden producir ácidos carboxílicos correspondientes .
Aplicaciones Científicas De Investigación
5-Cloro-N-(2,6-difluorofenil)pirazina-2-carboxamida tiene varias aplicaciones de investigación científica:
Química Medicinal: Se investiga su potencial como agente anticancerígeno debido a su capacidad para inhibir enzimas específicas y vías involucradas en la proliferación de células cancerosas.
Estudios Biológicos: El compuesto se utiliza en estudios para comprender sus efectos en varios sistemas biológicos, incluyendo sus propiedades antibacterianas y antifúngicas.
Aplicaciones Industriales: Se utiliza en la síntesis de otros derivados de pirazina que tienen aplicaciones en las industrias farmacéutica y agroquímica.
Mecanismo De Acción
El mecanismo de acción de 5-Cloro-N-(2,6-difluorofenil)pirazina-2-carboxamida involucra su interacción con dianas moleculares específicas. Por ejemplo, puede inhibir enzimas como las quinasas, que desempeñan un papel crucial en las vías de señalización celular. Al inhibir estas enzimas, el compuesto puede interrumpir la proliferación de células cancerosas e inducir apoptosis . Además, su actividad antibacteriana puede atribuirse a su capacidad para interferir con la síntesis de la pared celular bacteriana .
Comparación Con Compuestos Similares
Compuestos Similares
- 5-Cloro-N-(3-nitrofenil)pirazina-2-carboxamida
- 5-Cloro-N-(4-metilfenil)pirazina-2-carboxamida
- 5-Cloro-N-(2,4-difluorofenil)pirazina-2-carboxamida
Singularidad
5-Cloro-N-(2,6-difluorofenil)pirazina-2-carboxamida es única debido a la presencia de ambos grupos cloro y difluorofenilo, que contribuyen a sus distintas propiedades farmacológicas. El grupo difluorofenilo mejora su lipofilicidad, permitiendo una mejor penetración en la membrana celular, mientras que el átomo de cloro proporciona sitios para modificaciones químicas adicionales .
Propiedades
Fórmula molecular |
C11H6ClF2N3O |
|---|---|
Peso molecular |
269.63 g/mol |
Nombre IUPAC |
5-chloro-N-(2,6-difluorophenyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C11H6ClF2N3O/c12-9-5-15-8(4-16-9)11(18)17-10-6(13)2-1-3-7(10)14/h1-5H,(H,17,18) |
Clave InChI |
XHKTXYBNVJVUEL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)NC(=O)C2=CN=C(C=N2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R)-1-[(6-nitroquinolin-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B11850244.png)



amino}acetic acid](/img/structure/B11850264.png)

![9H-Indeno[2,1-c]pyridin-9-one, 3-methyl-1-phenyl-](/img/structure/B11850285.png)
![3-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11850293.png)
![7-Chloro-5-(4-fluorophenyl)thiazolo[4,5-d]pyrimidine](/img/structure/B11850294.png)


![3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11850317.png)

